2-(azetidin-3-yl)-1H-benzimidazole
Overview
Description
2-(Azetidin-3-yl)-1H-benzimidazole, also known as AZB, is a heterocyclic compound containing a benzimidazole ring and an azetidine ring. This compound has been studied extensively in the scientific community due to its potential applications in a variety of fields. AZB has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Furthermore, AZB has been used as a scaffold for the synthesis of other compounds with potential therapeutic applications.
Scientific Research Applications
Synthesis and Antibacterial Properties
2-(Azetidin-3-yl)-1H-benzimidazole derivatives have been synthesized and evaluated for their antibacterial properties. The synthesis of these compounds involves various techniques and has shown promising results in inhibiting bacterial growth. These compounds have been effective against a range of bacterial strains, indicating their potential use in developing new antibacterial agents (Chhajed & Upasani, 2012); (Ansari & Lal, 2009).
Applications in Anti-Inflammatory and Analgesic Agents
Compounds containing 2-(Azetidin-3-yl)-1H-benzimidazole have been reported to possess significant anti-inflammatory and analgesic activities. These properties make them candidates for development into new drugs for treating inflammation and pain (Chhajed & Upasani, 2016).
Molecular Docking Studies
Molecular docking studies of these compounds have shown good affinity for various enzymes, suggesting potential applications in drug development. These studies help in understanding the interaction of these compounds with biological targets, aiding in the design of more effective drugs (Chhajed & Upasani, 2012).
Synthesis and Antimicrobial Evaluation
Various benzimidazole derivatives, including 2-(Azetidin-3-yl)-1H-benzimidazole, have been synthesized and tested for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents capable of addressing drug-resistant strains of bacteria and fungi (Selvam et al., 2011).
Role in Medicinal Chemistry Optimization
These compounds play a significant role in medicinal chemistry, particularly in the optimization of positive allosteric modulators for receptors. This optimization is crucial for developing new therapeutic agents with improved activity and stability (de Lucas et al., 2019).
properties
IUPAC Name |
2-(azetidin-3-yl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRLXODFILGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680506 | |
Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azetidin-3-yl)-1H-benzimidazole | |
CAS RN |
1234710-00-9 | |
Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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